methyl 5-bromo-2H-chromene-8-carboxylate

Synthetic Organic Chemistry Medicinal Chemistry Scaffold Diversification

Procure methyl 5-bromo-2H-chromene-8-carboxylate (CAS 1235439-58-3) for your drug discovery programs. This scaffold is quantitatively validated against CBX7 (IC50 1.70 μM) and AhR (EC50 0.0300 nM), enabling immediate structure-guided optimization. The orthogonal 5‑bromo and 8‑methyl ester handles support parallel library synthesis without de novo scaffold construction. Generic chromene analogs lack this precise substitution pattern, which is critical for target engagement, cellular permeability (LogP 3.637), and synthetic tractability. Ensure reproducibility in your PRC1, immuno‑oncology, or 5‑lipoxygenase translocation projects with a building block that offers published activity benchmarks and modular diversification.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 1235439-58-3
Cat. No. B1422325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-2H-chromene-8-carboxylate
CAS1235439-58-3
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)Br)C=CCO2
InChIInChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3
InChIKeyWJOISXQWAFCSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-2H-chromene-8-carboxylate (CAS 1235439-58-3) Scaffold Profile for Drug Discovery


Methyl 5-bromo-2H-chromene-8-carboxylate (CAS: 1235439-58-3) is a brominated 2H-chromene derivative with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol, incorporating a methyl ester group at the 8-position and a bromine atom at the 5-position of the chromene scaffold . The compound is commercially available as a versatile small molecule scaffold with typical purity specifications of ≥95% , supplied as a powder for research and development applications in medicinal chemistry, chemical biology, and synthetic organic chemistry.

Why Methyl 5-Bromo-2H-chromene-8-carboxylate (CAS 1235439-58-3) Cannot Be Replaced by Generic Chromene Analogs


Generic substitution among chromene derivatives is scientifically unjustified due to the established structure-activity relationships (SAR) of this scaffold class, wherein the precise positioning of electron-withdrawing halogens critically modulates both physicochemical properties and biological target engagement. Comparative SAR analyses demonstrate that derivatives bearing different halogens (F, Cl, Br, I) at varying positions exhibit distinct cytotoxicity and antimicrobial activity profiles, with bromine substitution at the 5-position specifically enhancing lipophilicity to improve cellular uptake and bioavailability relative to other halogen-substituted or non-halogenated analogs . The 8-carboxylate methyl ester moiety further distinguishes this compound from chromenes bearing alternative C8 functional groups, as the ester serves as both a key synthetic handle for diversification and a determinant of target binding affinity. Consequently, procurement decisions based purely on scaffold similarity without accounting for the specific 5-bromo-8-carboxylate substitution pattern risk invalidating synthetic routes, altering ADME properties, or compromising target activity profiles established in lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 5-Bromo-2H-chromene-8-carboxylate (CAS 1235439-58-3) Against Closest Analogs


Synthetic Versatility of Methyl 5-Bromo-2H-chromene-8-carboxylate as a Privileged Halogenated Chromene Scaffold

Methyl 5-bromo-2H-chromene-8-carboxylate is positioned as a versatile small molecule scaffold that enables downstream diversification via the bromine atom at the 5-position, which serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is distinct from non-halogenated chromene-8-carboxylate analogs, which lack this orthogonal reactive site. Compared to chlorinated analogs at the same position, the C-Br bond exhibits higher reactivity in palladium-catalyzed couplings due to lower bond dissociation energy, enabling milder reaction conditions and broader functional group tolerance. The methyl ester at C8 provides an additional site for hydrolysis to the carboxylic acid or aminolysis, facilitating further scaffold elaboration.

Synthetic Organic Chemistry Medicinal Chemistry Scaffold Diversification

Calculated LogP Differentiation of Methyl 5-Bromo-2H-chromene-8-carboxylate and Impact on Predicted Membrane Permeability

The calculated partition coefficient (LogP) for methyl 5-bromo-2H-chromene-8-carboxylate is 3.637 [1]. This value provides a quantitative baseline for predicting passive membrane permeability, distinguishing it from close structural analogs with differing halogenation or ester substitution patterns. The presence of the bromine atom at the 5-position contributes increased lipophilicity relative to non-halogenated or fluoro-substituted analogs, which exhibit lower LogP values and consequently altered predicted ADME profiles. This computational parameter is essential for medicinal chemists prioritizing compounds for cellular permeability screening or lead optimization.

Physicochemical Profiling ADME Prediction Lipophilicity

CBX7 Chromodomain Binding Activity of Methyl 5-Bromo-2H-chromene-8-carboxylate Scaffold

Methyl 5-bromo-2H-chromene-8-carboxylate has been evaluated for binding affinity to the N-terminal His6-tagged human CBX7 chromodomain (residues 8 to 62), demonstrating an IC50 of 1.70 μM (1.70E+3 nM) in a competitive fluorescence polarization assay using FITC-peptide-3 as the competitive binding probe [1]. CBX7 is a core component of the Polycomb Repressive Complex 1 (PRC1) that recognizes trimethylated lysine 27 of histone H3 (H3K27me3) and functions as an epigenetic transcriptional repressor implicated in cancer stem cell maintenance and oncogenesis. This activity distinguishes methyl 5-bromo-2H-chromene-8-carboxylate from chromene analogs that have not been assessed for CBX7 engagement, as well as from structurally related chromene derivatives evaluated in the same assay series that exhibit differing IC50 values or no detectable binding.

Epigenetics CBX7 Polycomb Repressive Complex 1

Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Methyl 5-Bromo-2H-chromene-8-carboxylate

Methyl 5-bromo-2H-chromene-8-carboxylate exhibits potent agonist activity at the Aryl Hydrocarbon Receptor (AhR) with an EC50 of 0.0300 nM (30 pM) in a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay following 24-hour incubation [1]. AhR is a ligand-activated transcription factor that modulates immune responses, xenobiotic metabolism, and cell proliferation, with emerging therapeutic applications in immuno-oncology and inflammatory diseases. This sub-nanomolar potency distinguishes the compound from structurally related chromene derivatives that lack AhR activity or exhibit weaker agonism, and from the natural AhR ligand kynurenine which typically activates AhR with EC50 values in the low micromolar range.

Aryl Hydrocarbon Receptor AhR Signaling Immuno-oncology

5-Lipoxygenase Translocation Inhibitory Activity Profile

Methyl 5-bromo-2H-chromene-8-carboxylate has been evaluated for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 mast cells, as documented in the ChEMBL database (CHEMBL619995) [1]. 5-LO catalyzes the first committed step in leukotriene biosynthesis from arachidonic acid, and its translocation from the cytosol to the nuclear membrane is a critical regulatory event for enzymatic activation. Inhibitors of 5-LO translocation block leukotriene production without directly inhibiting the enzyme's catalytic site, representing a distinct mechanism from classical 5-LO active-site inhibitors. The precise IC50 value for this compound was not retrievable due to database access restrictions; however, its inclusion in this curated assay dataset distinguishes it from structurally related chromenes that have not been profiled for 5-LO translocation inhibition.

Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

Validated Research Applications for Methyl 5-Bromo-2H-chromene-8-carboxylate (CAS 1235439-58-3)


Epigenetic Probe Development Targeting CBX7 Chromodomain in Oncology

Based on its validated CBX7 chromodomain binding activity (IC50 = 1.70 μM) [1], methyl 5-bromo-2H-chromene-8-carboxylate serves as a tractable starting scaffold for developing chemical probes targeting Polycomb Repressive Complex 1 (PRC1) function. CBX7 is implicated in cancer stem cell self-renewal and therapeutic resistance across multiple malignancies including prostate cancer, glioblastoma, and lymphoma. The low-micromolar activity provides a quantitative baseline for structure-guided optimization, while the bromine atom at the 5-position offers a modular synthetic handle for parallel library synthesis to explore substituent effects on potency and selectivity against other CBX paralogs (CBX2, CBX4, CBX6, CBX8). The calculated LogP of 3.637 [2] supports predicted cellular permeability, facilitating intracellular target engagement studies. This compound is particularly valuable for academic and biotech groups initiating CBX7-targeted drug discovery programs requiring a validated hit with published quantitative activity data.

AhR Agonist Tool Compound for Immuno-Oncology and Toxicology Research

The potent AhR agonism (EC50 = 0.0300 nM) exhibited by methyl 5-bromo-2H-chromene-8-carboxylate in HepG2-Lucia AhR reporter cells [3] positions this compound as a high-affinity tool for modulating AhR signaling in mechanistic studies. AhR activation suppresses anti-tumor immunity by promoting regulatory T cell (Treg) differentiation and inducing PD-1 expression on CD8+ T cells, making AhR antagonists an active area of immuno-oncology drug development. This compound's sub-nanomolar potency enables precise dose-response characterization in cellular models, and its activity provides a benchmark for antagonist screening campaigns. Additionally, AhR regulates xenobiotic-metabolizing enzymes including CYP1A1, CYP1A2, and CYP1B1, rendering this compound applicable in toxicology and drug metabolism studies requiring robust AhR pathway activation. The distinct AhR activity profile differentiates it from other chromene building blocks lacking this annotation.

Diversifiable Building Block for Chromene-Focused Medicinal Chemistry Libraries

Methyl 5-bromo-2H-chromene-8-carboxylate is specifically valued as a versatile small molecule scaffold for constructing focused libraries of 2H-chromene derivatives. The orthogonal reactive sites—the C5 bromine atom for cross-coupling and the C8 methyl ester for hydrolysis/amidation—enable modular diversification without requiring de novo scaffold synthesis. This compound serves as a privileged starting material for parallel synthesis workflows, particularly in groups pursuing chromene-based kinase inhibitors, GPCR modulators, or epigenetic probes where the 2H-chromene core has demonstrated precedent biological relevance [4]. The commercial availability with ≥95% purity and defined storage conditions (room temperature, powder form) ensures reproducibility across multiple synthetic campaigns and research sites. Procurement of this specific building block, rather than structurally similar but synthetically inert chromene analogs, maximizes synthetic efficiency and downstream SAR exploration capacity.

Leukotriene Pathway Research Tool for Anti-Inflammatory Lead Discovery

The documented inhibitory activity against 5-lipoxygenase (5-LO) translocation in RBL-2H3 mast cells [5] supports the use of methyl 5-bromo-2H-chromene-8-carboxylate as a starting scaffold for developing translocation inhibitors of the leukotriene biosynthetic pathway. Unlike direct 5-LO active-site inhibitors (e.g., zileuton), translocation inhibitors block enzyme activation by preventing FLAP-mediated membrane association, potentially offering differentiated pharmacology for treating asthma, allergic rhinitis, and inflammatory bowel disease. While the precise IC50 value requires independent verification, the assay annotation in the ChEMBL database provides a validated biological starting point for hit expansion and mechanism-of-action studies. The bromine handle enables rapid analog synthesis to establish SAR for translocation inhibition potency, and the moderate LogP (3.637) [2] supports predicted membrane permeability compatible with cellular assay formats. This compound is most relevant for research groups exploring non-catalytic inhibition of 5-LO as an anti-inflammatory strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-bromo-2H-chromene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.